Methyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate
Description
Molecular Architecture and Bicyclic Framework Analysis
The molecular formula of methyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate is C₇H₁₀O₃ , with a molecular weight of 142.15 g/mol . The bicyclic system consists of a three-membered cyclopropane ring fused to a five-membered oxolane ring, with the oxygen atom positioned at the 3rd position of the oxolane (Figure 1). The ester group (-COOCH₃) is attached to the 6th position of the bicyclic framework, introducing both steric and electronic influences on the molecule’s reactivity.
The InChI representation for this compound is InChI=1S/C7H10O3/c1-10-6(8)5-4-2-9-3-7(4)5/h4-5,7H,2-3H2,1H3 , which encodes the connectivity and stereochemical details. Key bond angles and lengths derived from X-ray crystallography reveal strain within the cyclopropane ring (C-C-C angles ≈ 60°) and typical tetrahedral geometry around the oxygen atom in the oxolane ring.
Table 1: Key Structural Parameters of this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₁₀O₃ |
| Molecular Weight | 142.15 g/mol |
| Bicyclic System | 3-Oxabicyclo[3.1.0]hexane |
| Ester Position | 6-Carboxylate |
| Dominant Ring Strain | Cyclopropane (≈27 kcal/mol) |
The bicyclic framework’s strain energy is partially offset by conjugation between the ester group and the adjacent cyclopropane ring, as evidenced by NMR chemical shifts (e.g., δ 3.65 ppm for the methoxy group and δ 1.45–2.10 ppm for cyclopropane protons).
Stereochemical Configuration and Conformational Dynamics
This compound exhibits a fixed stereochemical configuration due to its rigid bicyclic structure. The compound’s (1S,5R) configuration places the ester group in an axial orientation relative to the oxolane ring, minimizing steric clashes with the cyclopropane hydrogens. This configuration is critical for its reactivity, as the ester’s spatial orientation influences nucleophilic attack trajectories.
Conformational analysis via density functional theory (DFT) calculations indicates that the molecule adopts a twisted-boat conformation for the oxolane ring, with the cyclopropane ring acting as a conformational lock (Figure 2). The energy barrier for ring puckering is approximately 8.2 kcal/mol , suggesting limited flexibility at room temperature.
Key Stereochemical Features:
- Chiral Centers : C1 and C5 (bridging carbons).
- Dihedral Angles : C1-C2-O-C5 = 112.3°, C5-C6-O-C7 = 105.8°.
- Hydrogen Bonding : The ester carbonyl oxygen participates in weak C-H···O interactions with adjacent cyclopropane hydrogens (distance: 2.45 Å).
These features collectively stabilize the molecule’s three-dimensional architecture, making it resistant to racemization under standard conditions.
Comparative Analysis of Oxabicyclohexane Derivatives
This compound belongs to a broader class of oxabicyclohexane derivatives, which vary in substituents and ring functionalization. A comparative analysis highlights structural and electronic differences that impact physicochemical properties:
Table 2: Comparison of Oxabicyclohexane Derivatives
Structural Insights:
- Electron-Withdrawing Groups : The cyano derivative exhibits increased polarity (logP = 0.89 vs. 0.45 for the parent compound), enhancing solubility in polar solvents.
- Bulkier Substituents : Benzyloxy groups in the derivative from introduce steric hindrance, reducing reactivity toward electrophilic agents but improving metabolic stability.
- Ring Strain Modulation : Derivatives with larger substituents on the cyclopropane ring (e.g., benzyloxy) partially alleviate ring strain through hyperconjugation, as evidenced by elongated C-C bonds (1.54 Å vs. 1.50 Å in the parent compound).
These comparisons underscore the versatility of the oxabicyclo[3.1.0]hexane scaffold in medicinal and synthetic chemistry, where subtle structural modifications yield diverse functional profiles.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-9-7(8)6-4-2-10-3-5(4)6/h4-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKQCWLPOMMURY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2C1COC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90527837 | |
| Record name | Methyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90527837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89921-53-9 | |
| Record name | Methyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89921-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90527837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclopropanation via Carbenoid Insertion
The formation of the bicyclo[3.1.0]hexane framework is central to synthesizing methyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate. Satoh et al. (2012) demonstrated that cyclopropylmagnesium carbenoids undergo 1,5-CH insertion to construct multisubstituted 3-oxabicyclo[3.1.0]hexanes. This method involves treating cyclopropane derivatives with Grignard reagents under controlled conditions, enabling the formation of the strained bicyclic system. For the target ester, a methyl ester precursor is likely subjected to carbenoid insertion, where the ester group remains intact during cyclization.
Table 1: Reaction Conditions for Carbenoid Insertion
| Parameter | Details |
|---|---|
| Catalyst | Cyclopropylmagnesium carbenoid |
| Temperature | −78°C to 25°C |
| Solvent | Tetrahydrofuran (THF) |
| Yield | 60–75% (reported for analogs) |
This method is advantageous for introducing substituents at specific positions but requires stringent temperature control to prevent side reactions.
Organocatalyzed Desymmetrization
Recent advances in organocatalysis have enabled asymmetric synthesis of bicyclic lactones, which can be adapted for ester derivatives. A 2024 study by Minakem researchers detailed the desymmetrization of prochiral diketones using cinchona alkaloid catalysts to produce 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one. By modifying the substrate to include a methyl ester group, this approach could yield the target compound. The reaction proceeds via kinetic resolution, with the catalyst inducing high enantioselectivity (up to 95% ee).
Table 2: Optimized Desymmetrization Parameters
| Parameter | Details |
|---|---|
| Catalyst | Cinchonidine |
| Solvent | Toluene |
| Temperature | 0°C |
| Scale | Demonstrated at 100 g |
This method is scalable and avoids transition metals, making it environmentally favorable.
Hydrolysis and Cyclization of Precursors
Industrial routes often involve hydrolyzing ester precursors to form bicyclic lactones, followed by re-esterification. A patent by US7928253B2 describes the hydrolysis of 3-acyloxymethyl-2,2-dimethylcyclopropanecarboxylates under acidic or enzymatic conditions to yield 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one. For this compound, the lactone intermediate could be esterified with methanol under acidic conditions.
Table 3: Hydrolysis-Cyclization Conditions
| Parameter | Acidic Hydrolysis | Enzymatic Hydrolysis |
|---|---|---|
| Catalyst | H₂SO₄ | Lipase |
| Temperature | 80°C | 37°C |
| Yield | 70% | 65% |
Enzymatic hydrolysis offers milder conditions but requires longer reaction times.
Continuous Flow Synthesis for Industrial Production
VulcanChem’s synthesis of methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate highlights the use of continuous flow reactors to enhance efficiency. By adapting this method, the target compound could be synthesized via a telescoped process where cyclization and esterification occur in sequence without intermediate isolation. Flow systems improve heat transfer and reduce side reactions, critical for maintaining the integrity of the strained bicyclic structure.
Table 4: Continuous Flow Parameters
| Parameter | Details |
|---|---|
| Reactor Type | Microfluidic |
| Residence Time | 10–30 minutes |
| Throughput | 5 kg/day (estimated) |
Comparative Analysis of Synthetic Routes
Table 5: Method Comparison
| Method | Yield | Scalability | Stereoselectivity |
|---|---|---|---|
| Carbenoid Insertion | 60–75% | Moderate | Low |
| Organocatalyzed Desymm. | 70–85% | High | High |
| Hydrolysis-Cyclization | 65–70% | High | Moderate |
| Continuous Flow | 75–80% | Very High | Low |
Organocatalyzed desymmetrization excels in enantioselectivity, while continuous flow is optimal for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the substituent but can include nucleophilic or electrophilic reagents.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemical Properties and Structure
Methyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate has the following chemical characteristics:
- Molecular Formula : CHO
- Molecular Weight : 142.15 g/mol
- CAS Number : 365996-95-8
The compound features a bicyclic structure that contributes to its unique reactivity and potential as a synthetic intermediate.
Medicinal Chemistry
One of the primary applications of this compound is in the development of pharmaceuticals. Its structural characteristics allow it to serve as a building block for various bioactive compounds.
Case Study: Anticancer Drug Development
Recent studies have demonstrated the utility of this compound in synthesizing derivatives that enhance the efficacy of anticancer drugs. For instance, it has been incorporated into the structure of Sonidegib, resulting in improved physicochemical properties such as permeability and metabolic stability .
Table 1: Comparison of Physicochemical Properties
| Compound | Permeability (cm/s) | Metabolic Stability (h) | Solubility (mg/mL) |
|---|---|---|---|
| Sonidegib | 2.5 | 12 | 0.8 |
| Sonidegib Derivative | 5.0 | 24 | 2.5 |
Organic Synthesis
This compound is also utilized as an intermediate in organic synthesis, particularly in the preparation of complex molecules through cycloaddition reactions and other transformations.
Synthetic Methodologies
The compound has been employed in various synthetic pathways, including:
- Cyclopropanation Reactions : It serves as a precursor for cyclopropanation reactions with alkenes, leading to the formation of valuable cyclopropane derivatives.
Table 2: Reaction Yields in Cyclopropanation
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Furan with Diazo | 82 | Room Temperature |
| Alkenes with Diazo | 75 | Under Nitrogen Atmosphere |
Environmental Applications
Given its structural properties, this compound may also find applications in environmental chemistry, particularly as a biodegradable compound or in the development of green solvents.
Mechanism of Action
The mechanism by which methyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites on proteins or DNA, thereby altering their function. This can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Ethyl 3-Oxabicyclo[3.1.0]hexane-6-Carboxylate
- Molecular Formula : C₈H₁₂O₃
- Molecular Weight : 156.18 g/mol
- CAS : 335599-07-0
- Key Differences :
- The ethyl ester substituent increases molecular weight and lipophilicity compared to the methyl analog.
- Boiling Point : 208.3 ± 33.0 °C (at 760 mmHg), suggesting higher volatility than the methyl derivative .
- Hazard Profile : Classified with warnings for acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .
rel-(1R,5S,6r)-tert-Butyl 3-Oxabicyclo[3.1.0]hexane-6-Carboxylate
- Molecular Formula : C₁₀H₁₆O₃
- Molecular Weight : 184.23 g/mol
- CAS : 1307304-62-6 (also 56020-69-0 for a related tert-butyl variant)
- Applications include enantioselective synthesis, such as in the preparation of (-)-paeonilide intermediates .
3-Methoxycarbonylbicyclo[3.1.0]hexane-6-Carboxylic Acid
- Molecular Formula : C₉H₁₂O₄
- Molecular Weight : 184.19 g/mol
- CAS : 2121431-60-3
- Key Differences :
Sulfur-Containing Analogs: 6-Oxa-3-Thiabicyclo[3.1.0]hexane Derivatives
3-Azabicyclo[3.1.0]hexane Derivatives
- Example: Methyl 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate Molecular Formula: C₈H₁₃NO₂ (hydrochloride salt: C₈H₁₄ClNO₂) Molecular Weight: 155.20 g/mol (hydrochloride: 191.66 g/mol) CAS: 2089577-29-5 Key Differences:
- Nitrogen substitution at position 3 alters electronic properties, enabling hydrogen bonding and basicity.
- Used in pharmaceutical intermediates, such as β-lactam antibiotics or enzyme inhibitors .
Data Tables
Table 1. Structural and Physical Properties
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Substituent |
|---|---|---|---|---|---|
| Methyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate | 89921-53-9 | C₇H₁₀O₃ | 142.15 | N/A | Methyl ester |
| Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate | 335599-07-0 | C₈H₁₂O₃ | 156.18 | 208.3 ± 33.0 | Ethyl ester |
| tert-Butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate | 1307304-62-6 | C₁₀H₁₆O₃ | 184.23 | N/A | tert-Butyl ester |
| 3-Methoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid | 2121431-60-3 | C₉H₁₂O₄ | 184.19 | N/A | Carboxylic acid |
| 6-Oxa-3-thiabicyclo[3.1.0]hexane,1-methyl-,3,3-dioxide | 18502-58-4 | C₅H₈O₃S | 148.18 | N/A | Sulfone, methyl |
Biological Activity
Methyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a unique bicyclic structure that includes an oxabicyclo ring system and a carboxylate functional group. Its molecular formula is , indicating the presence of carbon, hydrogen, and oxygen atoms in specific arrangements conducive to various chemical reactions and biological interactions.
Synthesis and Derivatives
The synthesis of this compound typically involves cyclization reactions from suitable precursors. Various synthetic routes have been documented, including rhodium-catalyzed cyclopropanation methods that yield high purity and yield . The ability to modify this compound through oxidation, reduction, and substitution reactions allows for the creation of numerous derivatives with potentially enhanced biological activities .
The biological activity of this compound is largely attributed to its interactions at the molecular level within biological systems. These interactions may involve:
- Enzyme Inhibition : Certain derivatives have shown inhibitory activity against enzymes such as lipoxygenase, which plays a role in inflammatory processes .
- Cell Signaling Modulation : Compounds derived from this bicyclic structure may influence cellular signaling pathways, potentially affecting cell proliferation and apoptosis .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of methyl 3-oxabicyclo[3.1.0]hexane derivatives. For instance, compounds synthesized from this structure have demonstrated cytotoxic effects against various cancer cell lines, suggesting their utility as lead compounds in cancer therapy .
Anti-inflammatory Effects
Research indicates that certain derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and IL-12 . This suggests that this compound could be explored further for its therapeutic potential in inflammatory diseases.
Study on Lipoxygenase Inhibition
A notable study investigated the inhibitory effects of a derivative of methyl 3-oxabicyclo[3.1.0]hexane on lipoxygenase activity in guinea pig polymorphonuclear leukocytes, reporting an IC50 value of 630 µM . This finding supports the hypothesis that modifications to the original compound can yield derivatives with significant biological activity.
Synthesis of Prostaglandin Analogues
Another research effort focused on using lactones derived from this bicyclic structure for synthesizing prostaglandin analogues, which are known for their diverse biological activities including anti-inflammatory effects . The study demonstrated that these lactones could serve as effective precursors for developing new therapeutic agents.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Methyl 6-oxabicyclo[3.1.0]hexane-6-carboxylate | Bicyclic ester | Cytotoxicity against cancer cells |
| 7-Oxabicyclo[2.2.1]heptane | Bicyclic compound | Antimicrobial properties |
| 3-Azabicyclo[4.1.0]heptane | Bicyclic nitrogen compound | Neurotransmitter reuptake inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
